N-(4-chloro-3-nitrophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 941989-24-8
Cat. No.: VC4351448
Molecular Formula: C19H12Cl2FN3O4
Molecular Weight: 436.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941989-24-8 |
|---|---|
| Molecular Formula | C19H12Cl2FN3O4 |
| Molecular Weight | 436.22 |
| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-chloro-3-nitrophenyl)-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H12Cl2FN3O4/c20-14-4-1-5-16(22)13(14)10-24-8-2-3-12(19(24)27)18(26)23-11-6-7-15(21)17(9-11)25(28)29/h1-9H,10H2,(H,23,26) |
| Standard InChI Key | YFRBDFBJQBTUGN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Introduction
Compound Overview
N-(4-chloro-3-nitrophenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic molecule characterized by the following features:
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Chemical Class: It belongs to the family of dihydropyridine derivatives, which are known for their diverse pharmacological activities.
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Functional Groups:
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A dihydropyridine ring, which is partially saturated and contains a keto group at position 2.
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A carboxamide group attached to the pyridine ring.
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Substituents including a 4-chloro-3-nitrophenyl group and a 2-chloro-6-fluorobenzyl group.
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Potential Applications
While specific research on this compound is unavailable in the provided sources, similar dihydropyridine derivatives are widely studied for their biological activities:
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Pharmacological Potential:
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Dihydropyridines are well-known in medicinal chemistry, particularly as calcium channel blockers used in cardiovascular diseases.
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The presence of nitro and halogen substituents often enhances biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
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Molecular Docking Studies:
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Compounds with similar structures are frequently evaluated for receptor-binding capabilities using molecular docking. This compound's structural features suggest potential interactions with enzymes or receptors.
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General Synthesis Approach
The synthesis of such compounds typically involves:
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Formation of the Dihydropyridine Core:
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A Hantzsch reaction is commonly used, involving aldehydes, β-ketoesters, and ammonium salts.
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Substitution Reactions:
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Halogenation and nitration reactions are used to introduce chloro and nitro groups into aromatic rings.
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Amide Bond Formation:
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Coupling reactions using carboxylic acids or derivatives with amines yield the carboxamide functionality.
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Research Outlook
Given its structural complexity and functional groups, this compound could be investigated for:
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Biological Activity Screening: Testing against microbial strains or cancer cell lines.
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Structure-Activity Relationship (SAR): Modifications to optimize potency and selectivity.
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Molecular Docking Studies: Predicting binding affinity with biological targets.
If you have access to more specific data or studies on this compound, further insights could be provided regarding its synthesis methods, pharmacological evaluation, or applications in medicinal chemistry.
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